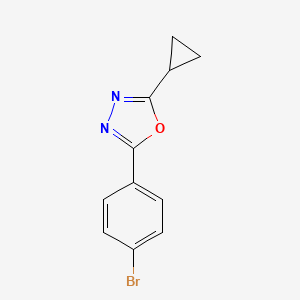
2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyclopropyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced oxadiazole compounds, and biaryl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-1,3,4-oxadiazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Phenyl-1,3,4-oxadiazole: Lacks both the bromine and cyclopropyl groups, leading to different chemical and physical properties.
2-(4-Chlorophenyl)-5-cyclopropyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both the bromophenyl and cyclopropyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in the oxadiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-3-8(4-6-9)11-14-13-10(15-11)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
IBZDJQPAVRCKRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

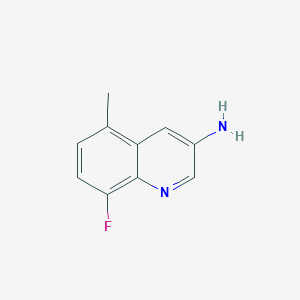
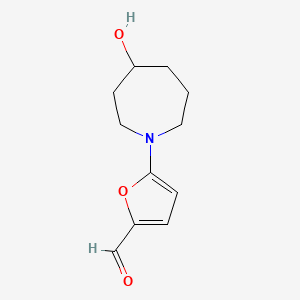
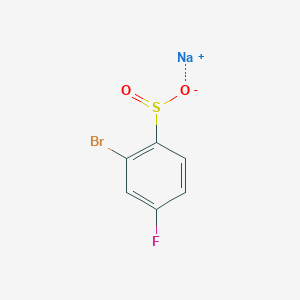
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)

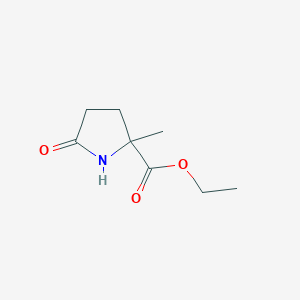


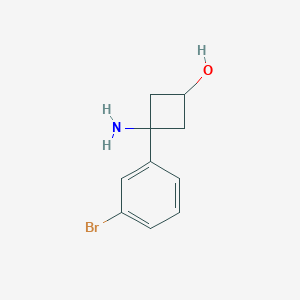
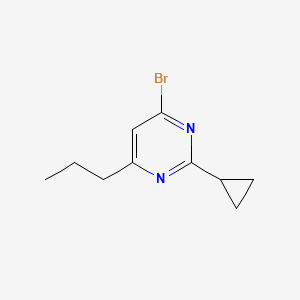
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
